molecular formula C20H19FN2OS B4766257 1-BENZOTHIOPHEN-3-YL[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE

1-BENZOTHIOPHEN-3-YL[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4766257
M. Wt: 354.4 g/mol
InChI Key: PMVCEESRMLVRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZOTHIOPHEN-3-YL[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C20H19FN2OS This compound is characterized by the presence of a benzothiophene ring, a fluorobenzyl group, and a piperazine moiety

Preparation Methods

The synthesis of 1-BENZOTHIOPHEN-3-YL[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzothiophene core This can be achieved through cyclization reactions involving thiophenol and acetylene derivativesFinally, the fluorobenzyl group is introduced via a Friedel-Crafts alkylation reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-BENZOTHIOPHEN-3-YL[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature .

Scientific Research Applications

1-BENZOTHIOPHEN-3-YL[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-BENZOTHIOPHEN-3-YL[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with serotonin receptors and other neurotransmitter systems .

Comparison with Similar Compounds

1-BENZOTHIOPHEN-3-YL[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-benzothiophen-3-yl-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c21-16-5-3-4-15(12-16)13-22-8-10-23(11-9-22)20(24)18-14-25-19-7-2-1-6-17(18)19/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVCEESRMLVRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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